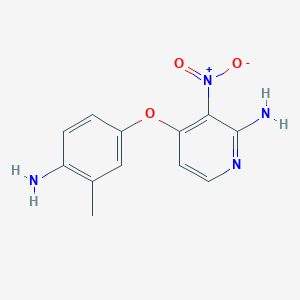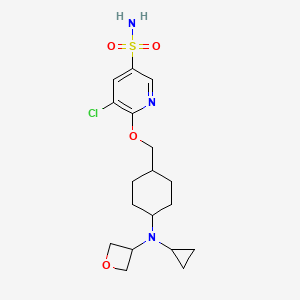
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8F2O It is a derivative of cinnamyl alcohol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the fluorination of cinnamyl alcohol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) to enhance the reaction rate and selectivity.
Another method involves the use of Grignard reagents. In this approach, 2,5-difluorobenzyl chloride is reacted with a Grignard reagent, followed by hydrolysis to yield this compound. This method is advantageous due to its high yield and relatively simple reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly fluorinating agents and catalysts is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2,5-difluorocinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to 2,5-difluorocinnamylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild temperatures, and anhydrous conditions.
Reduction: LiAlH4, ether solvents, and low temperatures.
Substitution: NaOMe or KOtBu, polar aprotic solvents, and elevated temperatures.
Major Products Formed
Oxidation: 2,5-Difluorocinnamaldehyde
Reduction: 2,5-Difluorocinnamylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated nature may enhance its bioavailability and metabolic stability.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced materials with specific characteristics.
作用機序
The mechanism of action of (2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
類似化合物との比較
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
Cinnamyl alcohol: The non-fluorinated parent compound. It has similar chemical reactivity but lacks the enhanced properties conferred by the fluorine atoms.
2,5-Difluorobenzyl alcohol: A simpler fluorinated alcohol with similar reactivity but different applications due to the absence of the cinnamyl group.
2,5-Difluorocinnamaldehyde: The oxidized form of this compound. It has different reactivity and applications, particularly in organic synthesis.
The uniqueness of this compound lies in its combination of the cinnamyl structure with fluorine atoms, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
特性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
3-(2,5-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2 |
InChIキー |
NOZCEBQQKKTOIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C=CCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8423107.png)







![7-(3-Chloropropyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8423167.png)
![6-Methylbenzo[b]thiophene-5-methanol](/img/structure/B8423177.png)

![2,3-dihydro-4-hydroxy-1H-pyrrolo[3,4-c]quinolin-1-one](/img/structure/B8423193.png)

![2-[5-(1,1-Difluoro-ethyl)-furan-2-ylmethyl]-2H-[1,2,3]triazol-4-ylamine](/img/structure/B8423216.png)
